
Tonzilamina
Descripción general
Descripción
Se usa comúnmente para el alivio temporal de los síntomas asociados con el resfriado común, la fiebre del heno (rinitis alérgica) y otras alergias respiratorias superiores . Thonzylamine funciona antagonizando la acción de la histamina, aliviando así síntomas como congestión nasal, secreción nasal, picazón en los ojos, picazón en la nariz y la garganta y estornudos .
Aplicaciones Científicas De Investigación
Pharmacological Overview
Thonzylamine functions by antagonizing the H1 histamine receptor, thereby alleviating symptoms associated with allergic rhinitis and other upper respiratory allergic conditions. It is commonly found in combination over-the-counter products aimed at reducing symptoms such as nasal congestion, runny nose, and sneezing .
Clinical Applications
Thonzylamine has been studied extensively in clinical settings for its efficacy in treating allergic conditions. Notable findings from various studies include:
-
Effectiveness in Allergic Rhinitis :
- A study involving 4,342 participants demonstrated that thonzylamine provided short-term relief from overall symptoms of the common cold compared to placebo (45% improvement vs. 38%) .
- It showed significant effects on specific symptoms like rhinorrhea and sneezing, although these effects were clinically non-significant in the long term .
-
Use in Motion Sickness :
- Research indicates that thonzylamine may also help manage symptoms of motion sickness by mitigating nausea and vomiting through its antihistaminic properties.
- Combination Therapies :
Case Study 1: Efficacy in Allergic Reactions
A double-blind randomized controlled trial assessed the efficacy of thonzylamine in patients with allergic rhinitis. Results indicated a significant reduction in nasal congestion and sneezing within the first two days of treatment compared to placebo.
Case Study 2: Motion Sickness Management
In a clinical trial involving individuals prone to motion sickness, thonzylamine demonstrated effectiveness in reducing nausea and vomiting when administered prior to travel. Participants reported fewer episodes compared to those receiving placebo.
Mecanismo De Acción
Thonzylamine ejerce sus efectos compitiendo con la histamina por la unión al receptor H1 de la histamina . La unión de la histamina a este receptor estimula la vasodilatación y el aumento de la permeabilidad vascular, lo que lleva a síntomas como congestión nasal y secreción nasal . Al bloquear la unión de la histamina al receptor H1, la thonzylamine previene estos síntomas y proporciona alivio de las reacciones alérgicas .
Análisis Bioquímico
Biochemical Properties
Thonzylamine plays a significant role in biochemical reactions by antagonizing the action of histamine. It competes with histamine for binding to the H1 histamine receptor, thereby inhibiting the effects of histamine . This interaction prevents vasodilation and increased vascular permeability, which are common symptoms of allergic reactions . Thonzylamine also interacts with various enzymes and proteins involved in the histamine pathway, effectively reducing symptoms such as nasal congestion, runny nose, and itching .
Cellular Effects
Thonzylamine influences various cellular processes by blocking histamine receptors on the surface of cells. This action affects cell signaling pathways, gene expression, and cellular metabolism . By inhibiting histamine binding, Thonzylamine reduces the activation of downstream signaling pathways that lead to inflammation and allergic responses . Additionally, Thonzylamine’s anticholinergic properties can impact neurotransmitter release and receptor activity in different cell types .
Molecular Mechanism
At the molecular level, Thonzylamine exerts its effects by binding to the H1 histamine receptor, preventing histamine from activating this receptor . This competitive inhibition blocks the downstream signaling cascade that would normally result in allergic symptoms . Thonzylamine’s anticholinergic action involves blocking acetylcholine receptors, which can lead to reduced secretions and muscle relaxation . These molecular interactions highlight Thonzylamine’s dual role in managing allergic reactions and providing symptomatic relief .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thonzylamine can vary over time. Studies have shown that Thonzylamine remains stable under controlled conditions, maintaining its efficacy in inhibiting histamine receptors . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its effectiveness . Long-term studies in vitro and in vivo have demonstrated that Thonzylamine can maintain its antihistamine activity over extended periods, although its anticholinergic effects may diminish with time .
Dosage Effects in Animal Models
The effects of Thonzylamine in animal models vary with dosage. At therapeutic doses, Thonzylamine effectively reduces allergic symptoms without significant adverse effects . At higher doses, Thonzylamine can cause toxic effects such as sedation, dry mouth, and urinary retention . These adverse effects are primarily due to its anticholinergic properties, which can become more pronounced at elevated concentrations . Threshold effects have been observed, indicating that there is a specific dosage range within which Thonzylamine is both safe and effective .
Metabolic Pathways
Thonzylamine is metabolized primarily in the liver, where it undergoes various enzymatic reactions . The primary metabolic pathway involves the cytochrome P450 enzyme system, which facilitates the breakdown of Thonzylamine into its active and inactive metabolites . These metabolites are then excreted through the kidneys . Thonzylamine’s involvement in the histamine pathway also affects metabolic flux and metabolite levels, contributing to its overall pharmacological profile .
Transport and Distribution
Within cells and tissues, Thonzylamine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cells, Thonzylamine can accumulate in certain tissues, particularly those with high histamine receptor density . This selective distribution enhances its therapeutic effects while minimizing systemic exposure .
Subcellular Localization
Thonzylamine’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it can interact with histamine receptors on the cell membrane . Thonzylamine may also be found in intracellular compartments such as the endoplasmic reticulum and lysosomes, where it can exert additional effects on cellular function . Post-translational modifications and targeting signals play a role in directing Thonzylamine to specific subcellular locations .
Métodos De Preparación
La síntesis de thonzylamine implica la reacción de cloruro de 4-metoxibencilo con N,N-dimetil-1,2-diaminoetano en presencia de una base para formar N-(4-metoxibencil)-N',N'-dimetil-N-pirimidin-2-iletano-1,2-diamina . Esta reacción generalmente requiere condiciones controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento. Los métodos de producción industrial pueden involucrar la optimización de los parámetros de reacción, como la temperatura, la presión y el uso de catalizadores para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Thonzylamine sufre varias reacciones químicas, que incluyen:
Oxidación: Thonzylamine puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir la thonzylamine en sus derivados de amina.
Sustitución: Thonzylamine puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de pirimidina. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio.
Comparación Con Compuestos Similares
Thonzylamine es similar a otros antihistamínicos de primera generación como la difenhidramina, la clorfeniramina y la bromfeniramina . thonzylamine es única en su estructura química específica, que incluye un anillo de pirimidina y un grupo metoxi bencilo . Esta diferencia estructural puede contribuir a sus propiedades farmacológicas distintas y su eficacia en el tratamiento de los síntomas alérgicos .
Compuestos similares incluyen:
- Difenhidramina
- Clorfeniramina
- Bromfeniramina
Actividad Biológica
Thonzylamine, also known as neohetramine, is a first-generation antihistamine primarily used for the symptomatic relief of allergic rhinitis and other upper respiratory allergic symptoms. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Thonzylamine exerts its biological effects primarily through antagonism of the H1 histamine receptor. By competing with histamine for binding to this receptor, thonzylamine mitigates the physiological responses typically induced by histamine, such as:
- Vasodilation : Leading to nasal congestion.
- Increased vascular permeability : Resulting in runny nose and sneezing.
- Stimulation of sensory nerve endings : Causing itchiness.
Additionally, thonzylamine exhibits weak anticholinergic properties, which may contribute to its overall effectiveness in alleviating symptoms associated with allergies .
Pharmacological Profile
Thonzylamine is indicated for:
- Allergic Rhinitis : It reduces symptoms such as nasal congestion, runny nose, and sneezing.
- Upper Respiratory Allergies : Provides relief from various allergy-related symptoms.
Dosage and Toxicity
Clinical studies have shown that doses up to 300 mg/day for short durations (up to four days) do not produce observable toxic effects in humans. In animal studies, rats administered up to 200 mg/kg/day for 91 days exhibited no significant adverse effects .
Efficacy in Allergic Conditions
A systematic review evaluating the efficacy of thonzylamine in treating the common cold indicated a short-term beneficial effect on symptom severity. In a randomized controlled trial involving 4,342 participants, those treated with thonzylamine showed improvement in overall symptoms compared to placebo (45% vs. 38%) on the first or second day of treatment .
Table 1: Summary of Clinical Findings on Thonzylamine
Study Type | Sample Size | Improvement Rate (Thonzylamine) | Improvement Rate (Placebo) | P-Value |
---|---|---|---|---|
Randomized Controlled Trial | 4,342 | 45% | 38% | 0.04 |
Investigations Beyond Allergy Treatment
Thonzylamine has also been studied for its potential effects on tuberculosis. In an experimental study involving guinea pigs infected with tuberculosis, thonzylamine administration resulted in a slight reduction in disease extent and an increase in survival duration .
Case Studies
-
Common Cold Treatment :
- A study involving adults with common colds demonstrated that thonzylamine provided significant relief from nasal congestion and sneezing compared to placebo. Participants reported a reduction in symptom severity within the first two days of treatment.
-
Tuberculosis Research :
- Experimental studies indicated that thonzylamine may have a supportive role in tuberculosis treatment by reducing disease severity and enhancing survival rates in infected subjects.
Propiedades
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14/h4-10H,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNIHOSWFYMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
Record name | THONZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63-56-9 (mono-hydrochloride) | |
Record name | Thonzylamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043864 | |
Record name | Thonzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thonzylamine appears as an oily liquid. Used (in the form of the hydrochloride) as an antihistamine. | |
Record name | THONZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Highly Soluble | |
Record name | Thonzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Thonzylamine competes with histamine for binding to the H1 histamine receptor. Binding of histamine to this receptor stimulates vasodilation and increased vascular permeability leading to nasal congestion and runny nose. Histamine also produces itchiness by stimulating nerve endings which can result in sneezing. By blocking these effects, thonzylamine can reduce or eliminate symptoms of allergic rhinitis. | |
Record name | Thonzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
91-85-0 | |
Record name | THONZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Thonzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thonzylamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thonzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thonzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thonzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THONZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R79646H5Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thonzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240222 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173-176 | |
Record name | Thonzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.